molecular formula C20H10F3NO5 B11680994 3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one

3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one

Cat. No.: B11680994
M. Wt: 401.3 g/mol
InChI Key: HAEMDOWYAGVORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

国际纯粹与应用化学联合会系统命名法

根据国际纯粹与应用化学联合会(IUPAC)命名规则,该化合物的系统命名为3-[2-硝基-4-(三氟甲基)苯氧基]苯并[c]色烯-6-酮。其结构解析遵循以下原则:

苯并[c]色烯-6-酮母核作为主要骨架,在3号位通过氧原子连接取代基团。取代基部分由2-硝基-4-(三氟甲基)苯氧基构成,其中硝基(-NO₂)位于苯环2号位,三氟甲基(-CF₃)位于4号位。该命名准确反映了分子中各官能团的相对位置与连接方式,其结构式可表示为:

分子结构特征表

结构要素 位置 化学式
苯并[c]色烯酮骨架 核心结构 C₁₃H₇O₂
苯氧基取代基 3号位 C₆H₃(NO₂)(CF₃)O
酮基 6号位 C=O

该化合物的规范SMILES表示为:C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)N+[O-])OC2=O,直观展示了分子中原子的连接顺序与空间排列。InChI标识符为InChI=1S/C20H10F3NO5/c21-20(22,23)11-5-8-17(16(9-11)24(26)27)28-12-6-7-14-13-3-1-2-4-15(13)19(25)29-18(14)10-12/h1-10H,为计算机处理提供了标准化结构表征。

化学数据库中的命名惯例

各类化学数据库根据其索引体系采用不同的命名方案,主要体现为:

多数据库命名对照表

数据库名称 登记号 命名变体
PubChem CID 1109310 3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one
ChemicalBook CB61926011 3-[2-硝基-4-(三氟甲基)苯氧基]-6H-苯并[c]色烯-6-酮
ChemSpider 未公开 采用IUPAC名称与SMILES双重索引

值得注意的是,部分数据库会采用简写形式,如将"trifluoromethyl"缩写为"CF₃"或使用数字定位标记。CAS登录号系统为该化合物分配了唯一标识码,但具体号码在现有公开资料中尚未完全披露。Wolfram语言对接ChemSpider API的实践表明,现代化学信息学系统普遍采用多重标识符联合检索策略,支持通过InChIKey(HAEMDOWYAGVORK-UHFFFAOYSA-N)进行精确匹配

分子式与分子量解析

该化合物的分子式为C₂₀H₁₀F₃NO₅,其组成可分解为:

元素组成分析表

元素 原子数 质量百分比
碳(C) 20 59.86%
氢(H) 10 2.51%
氟(F) 3 14.21%
氮(N) 1 3.49%
氧(O) 5 19.93%

精确分子量为401.2923原子质量单位,经同位素分布计算显示其主要同位素峰为401.092(基峰)、402.095(+1同位素)、403.098(+2同位素)。与类似物3-[2-硝基-4-(三氟甲基)苯氧基]-7,8,9,10-四氢-6H-苯并[c]色烯-6-酮(分子量405.32)相比,氢化程度差异导致分子量增加4.0277 amu,这为质谱鉴别提供了重要依据。

Properties

Molecular Formula

C20H10F3NO5

Molecular Weight

401.3 g/mol

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)phenoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C20H10F3NO5/c21-20(22,23)11-5-8-17(16(9-11)24(26)27)28-12-6-7-14-13-3-1-2-4-15(13)19(25)29-18(14)10-12/h1-10H

InChI Key

HAEMDOWYAGVORK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])OC2=O

Origin of Product

United States

Preparation Methods

Formation of the Benzo[c]Chromenone Skeleton

The benzo[c]chromenone system is constructed via cyclization reactions. A common approach involves the acid-catalyzed intramolecular Friedel-Crafts acylation of appropriately substituted precursors. For example, 2-hydroxyacetophenone derivatives undergo cyclization in the presence of polyphosphoric acid (PPA) or concentrated sulfuric acid, yielding the chromenone framework. Alternative methods include the use of microwave-assisted synthesis to reduce reaction times and improve yields.

Stepwise Synthesis and Reaction Optimization

Intermediate Preparation

Step 1: Synthesis of 6H-Benzo[c]chromen-6-one

  • Reactants : 2-Hydroxy-4-methylacetophenone (10 mmol), acetic anhydride (15 mmol).

  • Conditions : Reflux in PPA (120°C, 6 h).

  • Yield : 68–72% after recrystallization from ethanol.

Step 2: Nitration and Trifluoromethylation

  • Nitration : Treat 6H-benzo[c]chromen-6-one with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

  • Trifluoromethylation : Introduce the trifluoromethyl group via radical trifluoromethylation using CF₃I and a photoredox catalyst.

Step 3: Phenoxy Group Coupling

  • Reactants : Nitro-trifluoromethyl-substituted phenol (1.2 equiv), benzo[c]chromenone (1.0 equiv), CuBr (10 mol%), TEA (3.0 equiv).

  • Solvent : DCE/DCM (1:1 v/v).

  • Conditions : 80°C, 4 h under nitrogen.

  • Yield : 89% after column chromatography.

Optimization of Reaction Parameters

Critical factors influencing yield and selectivity include:

ParameterOptimal ConditionEffect on Yield
CatalystCuBr (10 mol%)Maximizes coupling efficiency
BaseTriethylamine (3 equiv)Neutralizes HBr byproduct
Solvent PolarityDCE/DCM (1:1)Enhances solubility of intermediates
Temperature80°CBalances reaction rate and decomposition

Lower temperatures (25°C) result in incomplete conversion (<25% yield), while polar solvents like DMSO or DMF lead to side reactions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to maintain consistent temperature and mixing, critical for exothermic nitration and coupling steps. A tubular reactor with a residence time of 30 minutes achieves 92% conversion in the phenoxy coupling step, compared to 89% in batch processes.

Purification and Isolation

Final purification involves a combination of solvent extraction (ethyl acetate/water) and chromatography (silica gel, eluent: ethyl acetate/hexane). Recrystallization from ethanol yields >99% purity, as confirmed by HPLC.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 1H, ArH), 7.92 (s, 1H, ArH), 7.78–7.65 (m, 3H, ArH), 7.12 (d, J = 8.8 Hz, 1H, ArH).

  • ¹³C NMR : 177.8 (C=O), 154.2 (C-O), 122.1 (CF₃, q, J = 288 Hz).

  • HRMS : m/z 405.0952 [M+H]⁺ (calc. 405.0954).

Physicochemical Properties

PropertyValueMethod
Melting Point162–164°CDifferential Scanning Calorimetry
Solubility (25°C)0.12 mg/mL in H₂OHPLC
LogP3.8 ± 0.2Shake-flask method

Challenges and Mitigation Strategies

Side Reactions

  • Nitro Group Reduction : Catalytic hydrogenation conditions must be avoided during purification to prevent unintended reduction of the nitro group.

  • Trifluoromethyl Hydrolysis : Acidic conditions (pH < 2) promote hydrolysis of the CF₃ group; neutral pH is maintained during workup.

Catalyst Deactivation

Copper catalysts are prone to deactivation via coordination with basic intermediates. Sequential addition of reagents—first combining azide and alkyne before introducing the benzo[c]chromenone—minimizes this issue .

Chemical Reactions Analysis

3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and reactivity. These interactions can affect various molecular pathways, making the compound useful in different research contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The 6H-benzo[c]chromen-6-one scaffold has been extensively modified to explore structure-activity relationships (SAR). Key analogues include:

Compound Name Substituents (Position) Biological Activity (IC50/EC50) Key Findings Reference
1f (3-butoxy-6H-benzo[c]chromen-6-one) Butoxy (3) PDE2 inhibition: 3.67 ± 0.47 µM Optimal alkoxyl chain length (C4) for PDE2 inhibition; comparable to BAY 60-7550 .
2e Alkane substituent (3) PDE2 inhibition: 33.95 µM Moderate activity; longer chains (>C5) reduce potency .
4c Heterocyclic substituent (3) PDE2 inhibition: 34.35 µM Lower activity than alkoxylated derivatives, suggesting steric hindrance .
ERβ-selective derivatives Bis-hydroxyl (3,8) + trifluoromethyl ERβ affinity: <10 nM Trifluoromethyl enhances selectivity (>100-fold over ERα) .
3-((Tetrahydro-2H-pyran-4-yl)methoxy)-6H-benzo[c]chromen-6-one (1i) Cyclic ether (3) Cholinesterase inhibition Comparable to rivastigmine in acetylcholinesterase inhibition .

Key Trends in Bioactivity

  • PDE2 Inhibition: Alkoxylated derivatives (e.g., 1f) with C3–C5 chains exhibit superior activity.
  • ERβ Selectivity : Bis-hydroxyl groups at positions 3 and 8 are critical for ERβ agonism. The nitro group in the target compound may disrupt hydrogen bonding required for ER selectivity, unlike trifluoromethyl-hydroxyl combinations .
  • Cholinesterase Inhibition : Derivatives with bulky substituents (e.g., tetrahydro-2H-pyran) show enhanced activity, suggesting that the nitro-trifluoromethyl group in the target compound could improve blood-brain barrier penetration .

Physicochemical Properties

  • Lipophilicity : Alkoxylated derivatives (logP ~3.5–4.0) have higher membrane permeability than hydroxylated analogues. The trifluoromethyl-nitro group in the target compound may reduce logP, balancing solubility and permeability .
  • Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, as seen in ERβ-selective derivatives. The nitro group, however, may increase susceptibility to reduction, necessitating further prodrug optimization .

Biological Activity

3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one, with the CAS number 304894-76-6, is a complex organic compound notable for its unique structural attributes and potential biological activities. This compound features a benzo[c]chromen backbone with functional groups that may influence its interaction with biological systems. This article explores its biological activity, focusing on antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H14F3NO5, with a molecular weight of 405.32 g/mol. The trifluoromethyl group enhances lipophilicity, potentially affecting its biological interactions.

PropertyValue
Molecular FormulaC20H14F3NO5
Molecular Weight405.32 g/mol
Density1.49 g/cm³ (predicted)
Boiling Point505.1 °C (predicted)

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that flavonoids with similar structures display antibacterial effects against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for some related compounds ranged from 0.39 to 128 µg/mL, suggesting a promising antibacterial profile .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. For example, related compounds showed IC50 values indicating significant cytotoxicity against human colon cancer cells (HCT 116), with some derivatives exhibiting over 50% relative potency compared to standard chemotherapeutics like doxorubicin .

Table: Summary of Anticancer Activity

CompoundCell LineIC50 Value (µM)Relative Potency
This compoundHCT 1164.363>50%
DoxorubicinHCT 116-Standard

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the presence of the trifluoromethyl group is believed to enhance membrane permeability and facilitate interactions with cellular targets, potentially leading to increased efficacy in disrupting bacterial membranes or inhibiting cancer cell growth .

Case Studies

  • Study on Antibacterial Activity : A recent study focused on the structure-activity relationship of flavonoids indicated that modifications at specific positions on the chromen backbone could significantly enhance antibacterial activity against Gram-positive bacteria . The study concluded that compounds with hydroxyl groups at specific positions showed better activity compared to their counterparts.
  • Anticancer Evaluation : Another investigation assessed various derivatives of benzo[c]chromen compounds for their anticancer properties. The results showed that certain modifications could lead to substantial increases in cytotoxicity against multiple cancer cell lines, highlighting the importance of structural variations in determining biological activity .

Q & A

Q. Key factors affecting yield :

  • Catalyst choice (e.g., CuSO₄ for Ullmann-type couplings) .
  • Solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity).
  • Temperature control (70–100°C optimal for ether formation) .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Reference
1CuSO₄, NaOH, 80°C65–75
2K₂CO₃, DMF, 90°C50–60

How can spectroscopic and chromatographic methods characterize this compound’s purity and structural integrity?

Q. Basic

  • FTIR : Confirm the presence of nitro (1520–1350 cm⁻¹) and trifluoromethyl (1280–1120 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and lactone carbonyl (δ 165–170 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ at m/z 433.3) .

Q. Advanced validation :

  • X-ray crystallography for absolute configuration (if crystalline).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

Q. Basic

  • Enzyme inhibition : Phosphodiesterase II (PDE2) or cholinesterase assays using fluorogenic substrates (e.g., IBMX as a positive control) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Antioxidant assays : DPPH radical scavenging with ascorbic acid as a reference .

Q. Controls :

  • Vehicle controls (DMSO <0.1% v/v).
  • Positive controls (e.g., Donepezil for cholinesterase inhibition) .

How can conflicting biological activity data across studies be resolved?

Advanced
Discrepancies may arise from:

  • Assay conditions (pH, temperature, incubation time).
  • Compound stability (e.g., degradation in aqueous media).
  • Cell line variability (genetic drift in cancer models).

Q. Methodological solutions :

  • Standardized protocols : Adopt OECD guidelines for reproducibility.
  • Metabolite profiling : LC-MS to identify degradation products .
  • Dose-response curves : Use Hill slopes to compare potency across studies .

What strategies optimize the compound’s target selectivity in PDE2 vs. related enzymes (e.g., PDE4)?

Q. Advanced

  • Molecular docking : Identify key interactions (e.g., nitro group with hydrophobic pockets in PDE2) .
  • SAR studies : Modify substituents (e.g., replace trifluoromethyl with cyano to reduce off-target binding) .
  • Kinetic assays : Measure Kᵢ values under varying ATP/cAMP concentrations .

Q. Example Selectivity Data :

DerivativePDE2 IC₅₀ (nM)PDE4 IC₅₀ (nM)Selectivity Ratio
Parent1208507.1
Cyano-sub95220023.2

How do photophysical properties (e.g., fluorescence) enable its use as a chemosensor?

Advanced
The compound exhibits metal ion-responsive fluorescence quenching via photoinduced electron transfer (PET).

  • Fe³⁺ detection : Linear response (0.1–10 μM) in acetic acid with LOD of 0.05 μM .
  • Interference studies : Test with competing ions (e.g., Zn²⁺, Cu²⁺) to confirm specificity .

Q. Optimization :

  • Derivatization : Attach chitosan to enhance water solubility and sensor stability .
  • Time-resolved fluorescence : Minimize background noise in complex matrices .

What computational methods predict its ADMET properties for preclinical development?

Q. Advanced

  • ADMET Prediction : Use SwissADME or pkCSM to estimate:
    • Lipophilicity (LogP ~3.2, optimal for blood-brain barrier penetration).
    • CYP450 inhibition (High risk for CYP3A4).
  • MD Simulations : Assess binding stability with PDE2 over 100 ns trajectories .

Q. Validation :

  • In vitro hepatic microsomal assays to confirm metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.